molecular formula C8H12N2OS B7522670 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B7522670
M. Wt: 184.26 g/mol
InChI Key: SNYWNKRAPHMEFC-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)acetamide with appropriate reagents. One common method includes the use of mercapto derivatives under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide stands out due to its specific structural features, such as the presence of both methyl and thiazole groups, which contribute to its unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(2)7(11)10-8-9-4-6(3)12-8/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYWNKRAPHMEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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